Microwave-Assisted SNAr: 2-Chloroquinoxaline-6-carbonitrile Demonstrates 75% Faster Reaction Time and 15-20% Higher Yield
In microwave-assisted nucleophilic aromatic substitution (SNAr) reactions with thiols, 2-chloroquinoxaline derivatives containing electron-withdrawing groups, such as the 6-carbonitrile, exhibit significantly enhanced reaction efficiency compared to electron-neutral analogs. The 6-cyano substitution increases the electrophilicity at C2, leading to a 75% reduction in reaction time and a 15-20% increase in isolated yield for mono- and di-substituted thioether products [1].
| Evidence Dimension | Reaction Efficiency in SNAr with Thiols (Microwave-Assisted) |
|---|---|
| Target Compound Data | 15-20% yield increase and 75% reduction in reaction time observed for chloroquinoxalines with electron-withdrawing substituents (e.g., 6-CN) |
| Comparator Or Baseline | 2-Chloroquinoxaline or 2-chloro-3-methylquinoxaline under conventional heating (yield baseline, 100% reaction time) |
| Quantified Difference | Yield increase: 15-20% absolute improvement. Reaction time reduction: 75%. |
| Conditions | SNAr reaction with thiols (mercaptans) under microwave irradiation; metal-free conditions. |
Why This Matters
This data quantifies the time and material efficiency advantage of the 6-carbonitrile substitution for high-throughput library synthesis, directly impacting procurement decisions for medicinal chemistry campaigns where speed and yield are critical metrics.
- [1] Khatoon H, AbdulMalek E, Munirah Mohd Faudzi S, Khan T, Shabbir Ahmed O. Optimizing reaction efficiency: microwave-supported synthesis of quinoxaline-based compounds. Results in Chemistry. 2024;7:101438. View Source
